molecular formula C15H11Cl3O2 B188143 2,2,2-Trichloro-1-phenylethyl benzoate CAS No. 31644-71-0

2,2,2-Trichloro-1-phenylethyl benzoate

Cat. No.: B188143
CAS No.: 31644-71-0
M. Wt: 329.6 g/mol
InChI Key: CDFHHEIBQKAUJL-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-phenylethyl benzoate is a synthetic ester compound characterized by a benzoyloxy group attached to a trichloroethyl-substituted phenyl moiety. For instance, 2,2,2-trichloro-1-phenylethyl acetate (CAS 2044-72-6) shares a similar trichloroethyl-phenyl backbone but differs in the ester group (acetyloxy vs. benzoyloxy) .

Properties

CAS No.

31644-71-0

Molecular Formula

C15H11Cl3O2

Molecular Weight

329.6 g/mol

IUPAC Name

(2,2,2-trichloro-1-phenylethyl) benzoate

InChI

InChI=1S/C15H11Cl3O2/c16-15(17,18)13(11-7-3-1-4-8-11)20-14(19)12-9-5-2-6-10-12/h1-10,13H

InChI Key

CDFHHEIBQKAUJL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2

Other CAS No.

31644-71-0

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 2,2,2-trichloro-1-phenylethyl benzoate and related compounds:

Compound Name Ester Group Key Substituents Molecular Features Potential Applications
This compound Benzoyloxy (C₆H₅COO-) Phenyl, 3×Cl on ethyl chain High lipophilicity, aromaticity Pesticides, polymer stabilizers
2,2,2-Trichloro-1-phenylethyl acetate Acetyloxy (CH₃COO-) Phenyl, 3×Cl on ethyl chain Moderate lipophilicity, smaller ester Agricultural chemicals
Methyl 2,4-dihydroxy-3,6-dimethyl benzoate (Compound 1 ) Methyl Hydroxyl, methyl groups Polar, hydrogen-bonding capacity α-Glucosidase inhibition
Methyl benzoate Methyl Unsubstituted benzoyl Simple ester, low steric hindrance Solvent, flavoring agent

Key Observations :

  • The trichloroethyl group in both this compound and acetate enhances stability against hydrolysis due to electron-withdrawing effects of chlorine atoms .
  • Methyl benzoate derivatives (e.g., Compound 1 ) exhibit polar substituents (hydroxyl, methyl), favoring solubility in polar solvents and biological activity, unlike the highly halogenated target compound.
Nitration Reactivity

Studies on methyl benzoate and its analogs (e.g., nitration using HNO₃/H₂SO₄) reveal that electron-donating groups (e.g., methyl) enhance nitration efficiency at the meta position . In contrast, the trichloroethyl group in this compound is strongly electron-withdrawing, likely directing nitration to the para position of the benzoyl group (if reactive) or suppressing nitration entirely due to steric and electronic hindrance.

Hydrolysis Stability

The trichloroethyl moiety in the target compound confers resistance to ester hydrolysis compared to methyl benzoate derivatives. For example, Compound 1 contains hydroxyl groups that may participate in acid-catalyzed hydrolysis, whereas the trichloro group stabilizes the ester bond against nucleophilic attack.

Physicochemical Properties

Property This compound 2,2,2-Trichloro-1-phenylethyl acetate Methyl benzoate
Molecular Weight (g/mol) ~325 (estimated) ~257 (CAS 2044-72-6) 136.15
Boiling Point >300°C (predicted) 280–285°C 198–200°C
Solubility in Water Insoluble Slightly soluble Partially soluble
LogP (Lipophilicity) ~4.5 (estimated) ~3.8 1.96

Notes:

  • The benzoate derivative’s higher molecular weight and aromaticity result in elevated boiling points and lower water solubility compared to its acetate analog.
  • Methyl benzoate’s simplicity allows broader industrial use (e.g., as a solvent), whereas halogenated analogs like the target compound are niche chemicals.

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